Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate
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Overview
Description
Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate is a complex organic compound characterized by the presence of multiple functional groups, including tert-butyl, amino, silyl, and azetidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the protection of amino groups, silylation, and the formation of the azetidine ring. Common reagents used in these steps include tert-butyl(dimethyl)silyl chloride for silylation and tert-butyl chloroformate for the protection of amino groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the amino and silyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry
In organic chemistry, Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies .
Biology and Medicine
In biological and medicinal research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry
In the industrial sector, the compound’s unique reactivity can be harnessed for the production of specialty chemicals and materials. Its use in flow microreactor systems highlights its potential for scalable and sustainable chemical manufacturing .
Mechanism of Action
The mechanism by which Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for specific interactions with target molecules, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-oxobutyl]azetidine-2-carboxylate: Lacks the additional tert-butyl group, resulting in different reactivity and applications.
Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate: Similar structure but with variations in the silyl and amino groups, leading to distinct chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for chemical modifications. This versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H44N2O5Si |
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Molecular Weight |
444.7 g/mol |
IUPAC Name |
tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate |
InChI |
InChI=1S/C22H44N2O5Si/c1-20(2,3)27-18(25)15-12-13-24(15)14-16(29-30(10,11)22(7,8)9)17(23)19(26)28-21(4,5)6/h15-17H,12-14,23H2,1-11H3 |
InChI Key |
XPHWAXKNEJCLTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN1CC(C(C(=O)OC(C)(C)C)N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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